Dbco-nhs

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

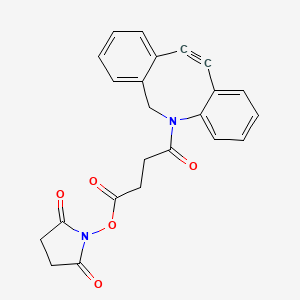

DBCO-NHS ester is commonly used in bioconjugation . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .

Synthesis Analysis

The synthesis of DBCO involves a non-site-directed antibody conjugation technique using copper-free click chemistry . DBCO-NHS esters are dissolved in anhydrous DMSO, adjusted to 10 mM, and added to the antibody solution in varying molar excesses (from 1:1 to 1:25). The reaction is kept at room temperature for 45–60 minutes .Molecular Structure Analysis

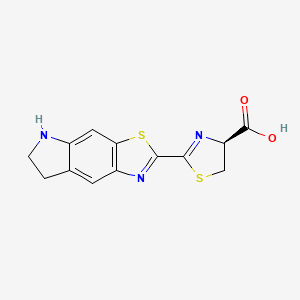

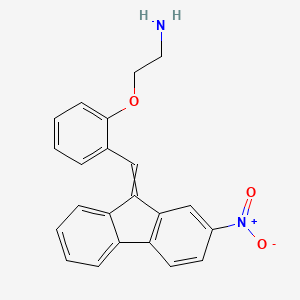

DBCO-NHS has a chemical formula of C23H18N2O5 . It consists of an NHS ester that reacts with primary amines on biomolecules and an alkyne group that allows for a specific reaction with molecules containing azides .Chemical Reactions Analysis

DBCO-NHS ester reacts with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slightly basic pH to form covalent bonds . This reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .Physical And Chemical Properties Analysis

DBCO-NHS has a molecular weight of 402.410 and an elemental analysis of C, 68.65; H, 4.51; N, 6.96; O, 19.88 .科学的研究の応用

Site-Specific Antibody Conjugation

DBCO-NHS is employed for the site-specific conjugation of antibodies on vesicle surfaces . This application is crucial for targeted drug delivery systems, where the precise attachment of antibodies ensures that drugs are delivered to the intended location within the body. The use of DBCO-NHS allows for a bio-orthogonal functionalization strategy, which is compatible with physiological conditions and does not interfere with the antigen-binding sites of the antibodies .

Spinal Cord Tissue Engineering

In the field of tissue engineering , particularly for spinal cord injuries, DBCO-NHS has been used to facilitate covalent interactions between biomaterials and cells . This strategy enhances cell adhesion, spreading, and differentiation, which are critical for promoting neural regeneration after spinal cord injury. The covalent conjugation approach using DBCO-NHS-modified materials shows great potential for tissue regeneration applications .

Modification and Labeling of Biomolecules

DBCO-NHS is utilized for the modification and labeling of biomolecules such as antibodies and streptavidin . By introducing DBCO groups onto their surfaces, these biomolecules can be further conjugated with other entities, such as fluorescent dyes or drugs, enabling their detection and tracking within biological systems .

Conjugation to Nanoparticles

The reagent is also used to conjugate peptide antigens onto the surface of nanoparticles like poly(lactic-co-glycolic acid) (PLGA) nanoparticles . This application is significant for vaccine development, where the presentation of antigens on nanoparticles can enhance the immune response .

Synthesis of Stimuli-Responsive Materials

In the synthesis of stimuli-responsive materials , DBCO-NHS plays a role in the covalent modification of nano-sized metal-organic frameworks (NMOFs) with nucleic acids . This enables the creation of DNA-gated NMOFs that can respond to specific stimuli, opening up possibilities for controlled drug release and other responsive applications .

Bio-Orthogonal Strain-Promoted Alkyne–Azide Cycloaddition (SPAAC)

DBCO-NHS is a key component in SPAAC reactions, which are a subset of click chemistry reactions that proceed without the need for a copper catalyst . This makes SPAAC particularly attractive for use in living organisms, where copper can be toxic. Applications of SPAAC include the labeling of cellular components and the synthesis of complex biomolecular assemblies .

作用機序

- The primary targets for DBCO-NHS are amino groups (such as lysine residues) on peptides or proteins. These amino groups play a crucial role in forming stable linkages with DBCO-NHS .

- This reaction occurs through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition (SPAAC) .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5/c26-20(13-14-23(29)30-25-21(27)11-12-22(25)28)24-15-18-7-2-1-5-16(18)9-10-17-6-3-4-8-19(17)24/h1-8H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEBOJWFQSQZKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dbco-nhs | |

Q & A

Q1: What is the role of DBCO-NHS in the development of the siRNA delivery system described in the research papers? [, ]

A1: DBCO-NHS acts as a linker molecule, facilitating the conjugation of two key components:

- Designed Ankyrin Repeat Proteins (DARPins): Specifically, engineered DARPins (Aha-Ec1 and Aha-Ec4) designed to selectively bind to the tumor-associated antigen EpCAM. [, ]

- PAMAM Dendrimers: These highly branched polymers serve as carriers for the siRNA due to their ability to complex with negatively charged siRNA molecules. [, ]

- DBCO: Reacts with azide groups through strain-promoted azide-alkyne cycloaddition (SPAAC), a type of click chemistry reaction. [, ]

- NHS ester: Reacts with primary amines, such as those found on the surface of PAMAM dendrimers. [, ]

Q2: How was the successful conjugation of the components using DBCO-NHS confirmed in the research? [, ]

A2: Researchers employed gel electrophoresis to verify the successful conjugation of the DARPins to the PAMAM dendrimers using DBCO-NHS. [, ] This technique separates molecules based on their size and charge. The appearance of distinct bands corresponding to the expected sizes of the protein-dendrimer conjugates, different from the unconjugated components, confirmed the success of the conjugation reaction. [, ] Further analysis and purification were performed using FPLC (Fast Protein Liquid Chromatography), specifically an AKTA system, to isolate the desired conjugates from any unreacted components. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)

![tert-butyl N-[(4S)-4-[[(2S)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-5-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-5-oxopentyl]carbamate](/img/structure/B606896.png)

![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)